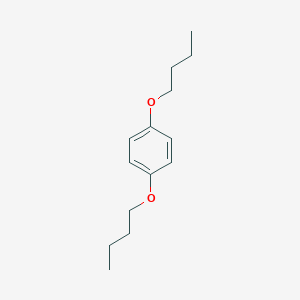

1,4-Dibutoxybenzene

Description

Properties

IUPAC Name |

1,4-dibutoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-3-5-11-15-13-7-9-14(10-8-13)16-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCHDPRZRKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059295 | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-36-9 | |

| Record name | 1,4-Dibutoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Dibutoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-dibutoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibutoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibutoxybenzene can be synthesized through the reaction of hydroquinone with butyl bromide in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction is as follows:

C6H4(OH)2+2C4H9Br→C6H4(OC4H9)2+2HBr

Industrial Production Methods: In industrial settings, this compound is produced by the etherification of hydroquinone with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibutoxybenzene primarily undergoes electrophilic aromatic substitution reactions due to the electron-donating nature of the butoxy groups, which activate the benzene ring towards electrophiles.

Common Reagents and Conditions:

Nitration: Using a mixture of and to introduce nitro groups.

Halogenation: Using or in the presence of a Lewis acid catalyst like .

Friedel-Crafts Alkylation/Acylation: Using or with a Lewis acid catalyst.

Major Products:

Nitro derivatives: when nitrated.

Halogenated derivatives: when halogenated.

Alkylated or acylated derivatives: when subjected to Friedel-Crafts reactions

Scientific Research Applications

1,4-Dibutoxybenzene has several applications in scientific research and industry:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Material Science: Utilized in the production of polymers and resins.

Pharmaceuticals: Employed in the synthesis of certain pharmaceutical agents.

Dyes and Pigments: Acts as an additive to enhance color properties in dyes and pigments.

Mechanism of Action

The mechanism of action of 1,4-dibutoxybenzene in chemical reactions involves the activation of the benzene ring by the butoxy groups. These groups donate electron density through resonance and inductive effects, making the ring more reactive towards electrophiles. The primary molecular targets are the ortho and para positions relative to the butoxy groups, where substitution reactions typically occur .

Comparison with Similar Compounds

Key Observations:

- Chain Length and Polarity: Longer alkoxy chains (e.g., butoxy vs. methoxy) reduce polarity and increase hydrophobicity, expanding utility in non-aqueous systems .

- Steric Effects : Bulkier substituents like tert-butoxy hinder electrophilic aromatic substitution, altering reactivity compared to linear butoxy groups .

- Halogenation : Bromine/iodine substituents enhance molecular weight and electronic polarizability, making halogenated derivatives valuable in cross-coupling reactions and optoelectronics .

Alkoxybenzenes in Polymer Chemistry

- 1,4-Divinylbenzene (DVB) : Unlike this compound, DVB (C₁₀H₁₀) contains vinyl groups for polymerization. It is critical in synthesizing ion-exchange resins, conductive polymers, and photoresists due to its bifunctional reactivity .

- This compound : Lacks polymerizable groups but acts as a plasticizer or stabilizer in polymer matrices, leveraging its thermal stability (decomposition >200°C) .

Biological Activity

1,4-Dibutoxybenzene (DBB) is an aromatic compound with the chemical formula C12H18O2. It is a derivative of benzene where two butoxy groups are substituted at the 1 and 4 positions. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and applications.

This compound is characterized by its hydrophobic nature and moderate volatility. Its structure allows for interactions with biological systems, making it a subject of interest in pharmacological studies. The compound is primarily synthesized through various alkylation methods, which influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives of dimethoxybenzene have been evaluated for their antibacterial properties against various strains of bacteria, including Helicobacter pylori. Although specific data on this compound's antibacterial efficacy is limited, related compounds show promise in this area.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| 4-Allyl-1,2-dimethoxybenzene | 32-64 | 64-128 |

| 1,2-Dimethoxybenzene | Similar | Similar |

The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values suggest that modifications to the benzene ring can enhance or diminish antibacterial activity. This indicates a structure-activity relationship (SAR) that could be explored further with this compound.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any compound intended for therapeutic use. In vitro studies have shown that certain dibutoxy-substituted benzenes can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or disruption of cellular homeostasis.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| MCF-7 | TBD |

| A549 | TBD |

The IC50 values represent the concentration required to inhibit cell growth by 50%, providing insight into the potency of these compounds.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various aromatic compounds, derivatives similar to DBB were tested against resistant strains of H. pylori. The results indicated that modifications in the alkyl chain length and branching significantly influenced antibacterial activity. While specific results for DBB were not available, the trends observed suggest potential efficacy worth investigating further.

Case Study 2: Environmental Impact

The environmental fate of dibutoxybenzenes has also been studied due to their potential as pollutants. Research indicates that these compounds can undergo biodegradation in soil and aquatic environments. Understanding their degradation pathways is essential for assessing their ecological impact and safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.